

# Spectroscopic Profile of 4-Nitrobenzyl Hydrogen Malonate: A Technical Guide

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## Compound of Interest

Compound Name: 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitrobenzyl hydrogen malonate (CAS No: 77359-11-6), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The empirical formula for 4-Nitrobenzyl hydrogen malonate is  $C_{10}H_9NO_6$ , with a molecular weight of 239.18 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (400 MHz, DMSO- $d_6$ )[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.9	Broad Singlet	1H	-COOH
8.24	Doublet	2H	Ar-H (ortho to -NO <sub>2</sub> )
7.67	Doublet	2H	Ar-H (meta to -NO <sub>2</sub> )
5.32	Singlet	2H	-O-CH <sub>2</sub> -Ar
3.54	Singlet	2H	-CO-CH <sub>2</sub> -COOH

### <sup>13</sup>C NMR (DMSO-d<sub>6</sub>)

While specific peak-by-peak data from a single public source is unavailable, chemical suppliers confirm its availability.<sup>[1]</sup> Based on the structure, the expected chemical shifts are:

Chemical Shift ( $\delta$ ) ppm	Assignment
~169	Ester Carbonyl (-COO-CH <sub>2</sub> )
~168	Carboxylic Acid Carbonyl (-COOH)
~147	Ar-C (para to -CH <sub>2</sub> -)
~143	Ar-C (ipso to -NO <sub>2</sub> )
~128	Ar-CH (ortho to -NO <sub>2</sub> )
~124	Ar-CH (meta to -NO <sub>2</sub> )
~66	-O-CH <sub>2</sub> -Ar
~40	-CO-CH <sub>2</sub> -COOH

## Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a KBr disc or as a nujol mull.<sup>[2]</sup> The characteristic absorption bands are expected at:

Wavenumber (cm <sup>-1</sup> )	Functional Group
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~1735	C=O stretch (Ester)
~1710	C=O stretch (Carboxylic Acid)
~1520 and ~1350	N-O asymmetric and symmetric stretch (Nitro group)
~1250	C-O stretch (Ester and Carboxylic Acid)

## Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[\[1\]](#)

m/z	Assignment
239	[M] <sup>+</sup> (Molecular Ion)
195	[M - CO <sub>2</sub> ] <sup>+</sup>
153	[M - C <sub>3</sub> H <sub>2</sub> O <sub>3</sub> ] <sup>+</sup>
136	[O <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> ] <sup>+</sup>
106	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
90	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 4-Nitrobenzyl Hydrogen Malonate

A common and effective method for the synthesis of 4-nitrobenzyl hydrogen malonate involves the reaction of Meldrum's acid with 4-nitrobenzyl alcohol.[\[3\]](#)

Materials:

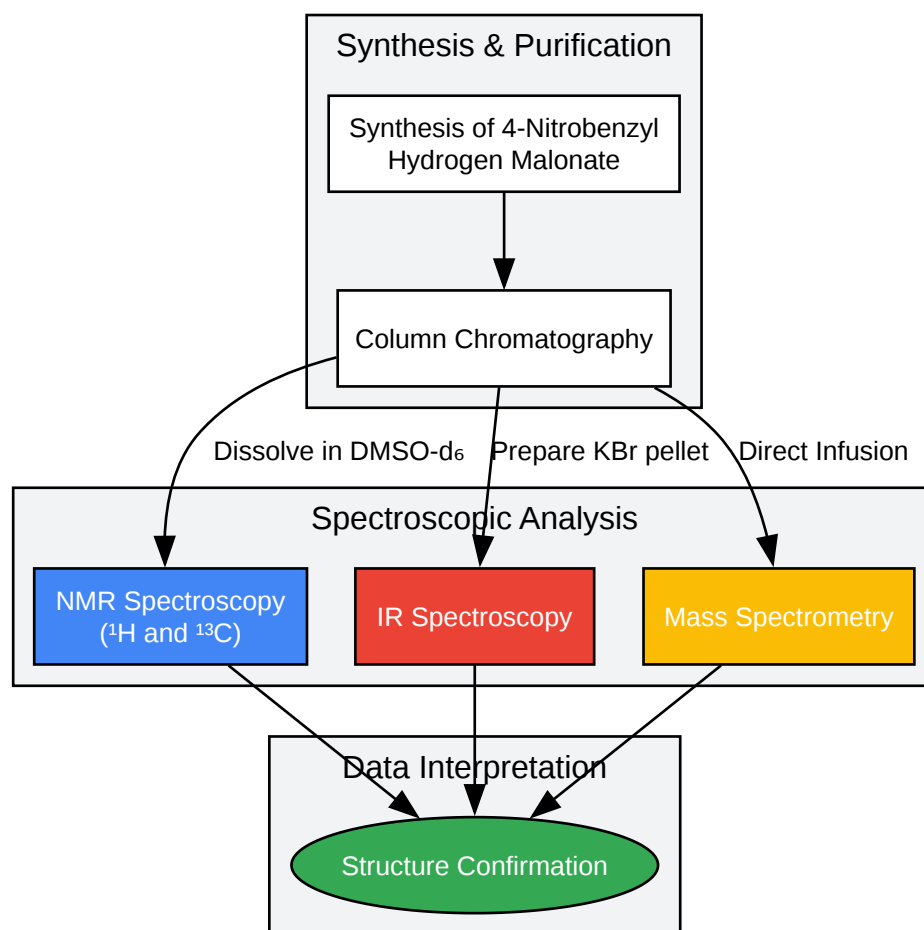
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- 4-Nitrobenzyl alcohol
- Anhydrous acetonitrile (MeCN)
- Argon gas
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- A flame-dried pressure tube is charged with Meldrum's acid (1.0 eq) and anhydrous acetonitrile under an argon atmosphere.
- To this solution, 4-nitrobenzyl alcohol (1.05 eq) is added.
- The tube is securely sealed and the reaction mixture is refluxed overnight.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-nitrobenzyl hydrogen malonate as an off-white solid.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like 4-Nitrobenzyl hydrogen malonate.



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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Nitrobenzyl hydrogen malonate.

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